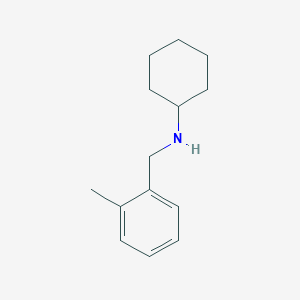

![molecular formula C12H16N2O3S B185631 N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide CAS No. 288154-64-3](/img/structure/B185631.png)

N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide

Übersicht

Beschreibung

“N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide” is a chemical compound with the empirical formula C12H16N2O3S . It has a molecular weight of 268.33 . The compound is solid in form .

Molecular Structure Analysis

The molecule contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the stereochemistry of the molecule and increases its three-dimensional (3D) coverage .Physical And Chemical Properties Analysis

“N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide” is a solid compound . Its empirical formula is C12H16N2O3S and it has a molecular weight of 268.33 . More detailed physical and chemical properties are not available in the current resources.Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has shown that derivatives of N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide exhibit significant antimicrobial properties. A study highlighted the synthesis and evaluation of novel compounds with potential antibacterial and antifungal activities (Mahyavanshi, Shukla, & Parmar, 2017). Another study focused on the antimicrobial activity of heterocyclic compounds having a sulphamido moiety, indicating their effectiveness against various microbial strains (Nunna, Ramachandran, Arts, Panchal, & Shah, 2014).

Pharmacological Characterization

A pharmacological study characterized PF-04455242, a derivative of N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide, as a high-affinity antagonist selective for κ-opioid receptors, showing potential in treating depression and addiction disorders (Grimwood et al., 2011).

Synthesis and Chemical Properties

Several studies have focused on the synthesis and chemical characterization of N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide derivatives. One research effort led to the creation of a fluorinated derivative, enhancing its potential applications in medicinal chemistry and drug design (Kuznecovs et al., 2020). Another study explored the anticonvulsant activity of new derivatives, providing insights into their therapeutic potential (Kamiński, Wiklik, & Obniska, 2015).

Anticancer Properties

The anticancer properties of N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide derivatives have also been a significant focus. Research has shown that certain derivatives exhibit cytotoxic effects against cancer cell lines, suggesting their potential in cancer therapy (Vinayak et al., 2014).

Zukünftige Richtungen

Wirkmechanismus

Mode of Action

It’s possible that the compound interacts with its targets through the sulfonyl group, which is known to form hydrogen bonds with amino acid residues in proteins .

Pharmacokinetics

The pharmacokinetic properties of N-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]acetamide, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Without knowing the specific targets and pathways involved, it’s difficult to predict the compound’s effects .

Eigenschaften

IUPAC Name |

N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3S/c1-10(15)13-11-4-6-12(7-5-11)18(16,17)14-8-2-3-9-14/h4-7H,2-3,8-9H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAAZVYRDPYXYPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352172 | |

| Record name | N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49642803 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide | |

CAS RN |

288154-64-3 | |

| Record name | N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Chlorophenyl)sulfanyl]propan-1-amine](/img/structure/B185559.png)

![[2-(1-Azepanylmethyl)phenyl]methanol](/img/structure/B185563.png)

![N-[2-(1-Cyclohexenyl)ethyl]-4-phenyl-benzamide](/img/structure/B185566.png)